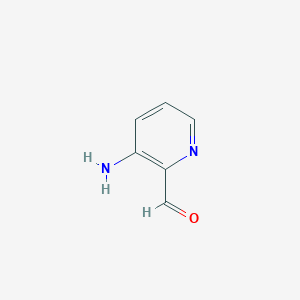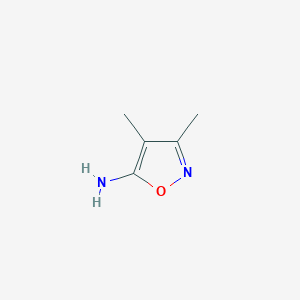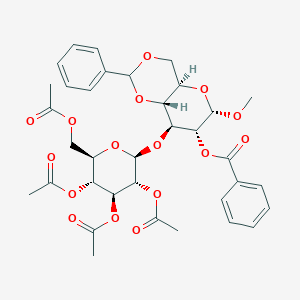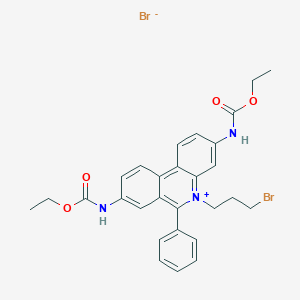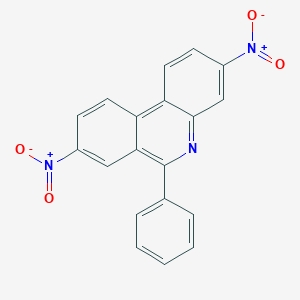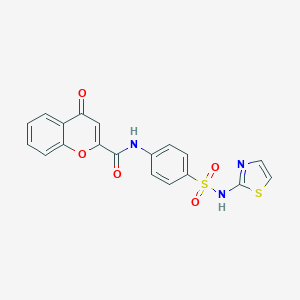
4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)-' is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Compound X, and it is known to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of Compound X is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. It has also been shown to have antitumor activity, which may be beneficial in the treatment of various types of cancer.
実験室実験の利点と制限
Compound X has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable, which makes it easier to store and transport. However, there are also some limitations to using Compound X in lab experiments. It can be toxic at high concentrations, which means that careful dosing is required. It also has limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for research on Compound X. One area of research could focus on the development of new synthetic methods for the production of Compound X. Another area of research could focus on the identification of new targets for the compound, which could lead to the development of new therapeutic applications. Additionally, research could focus on the development of new formulations of Compound X that are more soluble and easier to work with in lab experiments.
合成法
Compound X is synthesized using a multi-step process that involves the reaction of several different reagents. The first step in the synthesis process involves the reaction of 2-amino-4-thiazolylsulfanilamide with 4-hydroxycoumarin in the presence of a catalyst. This reaction results in the formation of 4-oxo-4'-(2-thiazolylsulfamoyl)-coumarin.
The next step in the synthesis process involves the reaction of 4-oxo-4'-(2-thiazolylsulfamoyl)-coumarin with phosgene in the presence of a base. This reaction results in the formation of 4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)-'.
科学的研究の応用
Compound X has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
CAS番号 |
19730-07-5 |
|---|---|
製品名 |
4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)- |
分子式 |
C19H13N3O5S2 |
分子量 |
427.5 g/mol |
IUPAC名 |
4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O5S2/c23-15-11-17(27-16-4-2-1-3-14(15)16)18(24)21-12-5-7-13(8-6-12)29(25,26)22-19-20-9-10-28-19/h1-11H,(H,20,22)(H,21,24) |
InChIキー |
IPLGXGNOZCMONH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
その他のCAS番号 |
19730-07-5 |
同義語 |
4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





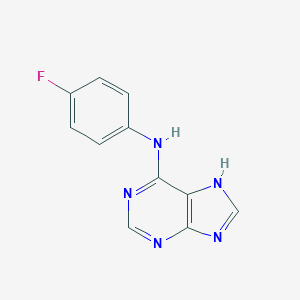

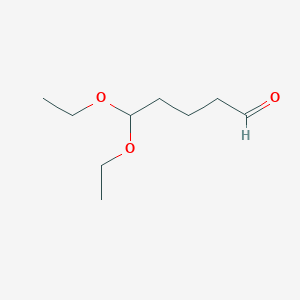
![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)
